molecular formula C10H11N3O B1392827 [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine CAS No. 1269285-99-5

[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine

Cat. No.: B1392827
CAS No.: 1269285-99-5
M. Wt: 189.21 g/mol
InChI Key: ZUMLCTZHKKULHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds featuring pyrazole and aniline moieties are of significant interest due to their prevalence in pharmacologically active molecules . The pyrazole ring is a well-established heterocycle in pharmaceuticals, noted for its wide range of biological activities. Scientific literature indicates that pyrazole derivatives can exhibit diverse physiological effects, serving as key structural components in compounds with potential antimicrobial, anti-inflammatory, antiviral, and antitumor properties . Similarly, the aniline (phenylamine) group is a common feature in many active compounds and materials. The integration of these two functional groups into a single molecule makes this compound a versatile intermediate. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules, such as those containing imidazo[4,5-b]pyridine cores, which are relevant in the development of kinase inhibitors and other therapeutic agents . Its structure allows for further functionalization, enabling the exploration of structure-activity relationships in the design of novel bioactive molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-methoxy-5-(1H-pyrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLCTZHKKULHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Intermediate

  • Cyclization of Hydrazine with 1,3-Dicarbonyls:
    Hydrazine derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic or neutral conditions to form pyrazol-5-yl intermediates. For example, H-pyrazol-5(4H)-ones are synthesized by reacting hydrazine hydrochloride salts with ethyl acetoacetate in acetic acid with sodium acetate as a base.

  • Methylation and Functionalization:
    Subsequent methylation using dimethyl sulfate in alkaline media can selectively methylate oxygen or nitrogen atoms on the pyrazole ring, providing derivatives suitable for further coupling.

Preparation of the Methoxy-Substituted Phenyl Amine

  • Starting from 2-Amino-5-nitropyridine or Analogues:
    The methoxy group is introduced via nucleophilic substitution of a chloro or hydroxy group by sodium methoxide in methanol under reflux conditions.

  • Reduction of Nitro to Amino Group:
    The nitro group is reduced to an amine using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) to yield 2-methoxy-5-aminopyridine derivatives, which serve as key intermediates.

Coupling of Pyrazole to Methoxy-Substituted Phenyl Amine

  • Suzuki-Miyaura Cross-Coupling:
    The pyrazole ring, often bearing a boronic acid or ester functionality, is coupled with a halogenated methoxy-substituted aniline under palladium catalysis to form the target compound.

  • Alternative Coupling Methods:
    Other coupling strategies include nucleophilic aromatic substitution or metal-catalyzed amination, depending on the functional groups present on the intermediates.

Representative Preparation Protocol (Based on Patent CN105523995A)

Step Reagents & Conditions Description Yield & Purity
1. Synthesis of 2-chloro-5-nitropyridine 2-hydroxy-5-nitropyridine + Phosphorus oxychloride + DMF, reflux 2-4 h Chlorination of hydroxy group to chloro Isolated as faint yellow needles
2. Formation of 2-methoxy-5-nitropyridine 2-chloro-5-nitropyridine + Sodium methylate in methanol, reflux 1-2 h Methoxy substitution via nucleophilic aromatic substitution HPLC purity 98.78%, yield 96.49%
3. Reduction to 2-methoxy-5-aminopyridine 2-methoxy-5-nitropyridine + 10% Pd/C, hydrogen atmosphere, 60°C, 1 h Catalytic hydrogenation of nitro to amino HPLC purity 98.93%, yield 92.55%
4. Coupling with pyrazole derivative Pd-catalyzed Suzuki coupling or alternative methods Formation of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine Not specified in patent, depends on coupling method

Reaction Conditions and Optimization

  • Solvents: Methanol is commonly used for nucleophilic substitution and reduction steps; ethylene dichloride is used for extraction and purification.
  • Catalysts: 10% Pd/C is effective for reduction steps; palladium complexes are used for coupling reactions.
  • Temperature: Reflux conditions (60-65 °C) for substitution and hydrogenation; room temperature to mild heating for coupling reactions.
  • Purification: Crystallization from aqueous media and filtration; HPLC used to confirm purity (>98%).

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product Yield (%) Purity (%)
1 Chlorination 2-hydroxy-5-nitropyridine Phosphorus oxychloride, DMF Reflux, 2-4 h 2-chloro-5-nitropyridine - -
2 Nucleophilic substitution 2-chloro-5-nitropyridine Sodium methylate, methanol Reflux, 1-2 h 2-methoxy-5-nitropyridine 96.49 98.78
3 Catalytic hydrogenation 2-methoxy-5-nitropyridine 10% Pd/C, H2 60 °C, 1 h 2-methoxy-5-aminopyridine 92.55 98.93
4 Coupling (e.g., Suzuki) 2-methoxy-5-aminopyridine + pyrazole derivative Pd catalyst, base Mild heating This compound Variable -

Additional Research Findings

  • One-Pot Acid-Promoted Synthesis:
    Advanced methods for pyrazole derivatives involve one-pot acid-promoted cyclization reactions using 1H-pyrazol-5-yl precursors with cyanamide under acidic conditions, improving efficiency and yield of pyrazole-containing compounds.

  • Methylation Specificity:
    Methylation of pyrazolone derivatives can yield O-methyl or N-methyl products, influencing the final compound's properties. Separation and characterization by NMR and IR spectroscopy are essential for confirming substitution patterns.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group yields an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, such as:

  • Lung Cancer Cells : In vitro studies demonstrated IC50 values ranging from 45 to 90 μM against lung cancer cell lines.
  • Breast Cancer Cells : The compound has shown antiproliferative activity against MDA-MB-231 breast cancer cells.
Cancer Type IC50 Value (μM) Reference
Lung Cancer45 - 90
Breast CancerNot specified

Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. A study indicated that modifications in the pyrazole structure significantly influence antimicrobial potency. Compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus22.4 μg/mLSignificant
Escherichia coli29.8 μg/mLModerate

Biological Research Applications

Enzyme Inhibition Studies
this compound is also utilized in enzyme inhibition studies. Its interaction with specific enzymes can modulate their activity, leading to various biological effects. For example, derivatives have been tested for their ability to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter regulation.

Material Science Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of novel materials. Its unique chemical structure allows it to be used in developing new polymers and catalysts with specific properties.

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on lung cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for therapeutic use in oncology.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that structural modifications could enhance its efficacy, paving the way for new antibiotic development.

Mechanism of Action

The mechanism of action of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and related compounds:

Compound Name Substituents on Phenyl Ring Pyrazole Substitution Molecular Weight (g/mol) Key References
This compound 2-OCH₃, 5-pyrazole None ~215.22* N/A
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-OCH₃ (phenyl attached to N1) 3-phenyl 265.32
3-Phenyl-1H-pyrazol-5-amine None 3-phenyl 159.18
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophene-CH₂ at N1 None 193.26
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 4-OCH₃ (phenyl at C3) 1-methyl 217.26

*Calculated based on molecular formula C₁₀H₁₀N₃O.

Key Observations :

  • Positional Isomerism : The methoxy group's position significantly impacts electronic properties. For example, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine has a para-methoxy group, which enhances resonance stabilization compared to the ortho-substituted target compound.
  • Heterocyclic Modifications : Replacing the pyrazole with thiophene (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine ) introduces sulfur-based conjugation, altering redox properties and binding affinity in biological systems.

Physicochemical Properties

  • Solubility : Methoxy groups generally improve aqueous solubility due to their polarity. However, ortho-substitution (as in the target compound) may reduce solubility compared to para-substituted analogs like due to steric effects .
  • Acidity/Basicity: The amine group (pKa ~4–5) and pyrazole (pKa ~2–3) contribute to the compound’s amphoteric nature. Electron-donating groups (e.g., OCH₃) increase the amine’s basicity relative to non-substituted analogs like 3-phenyl-1H-pyrazol-5-amine .

Biological Activity

[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a pyrazole moiety, which are significant for its biological activity. The structural formula can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various biological targets such as enzymes and receptors. The pyrazole ring is known to modulate enzyme activity and receptor function, suggesting potential pathways for therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
10cHCT-1161.82
10cHepG22.86
10cMCF-75.55

These values indicate that the pyrazole moiety is crucial for the observed cytotoxicity, with some compounds outperforming standard chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
461–8576–93

These findings suggest that compounds derived from pyrazole may serve as effective anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Cytotoxic Effects : A study demonstrated that specific pyrazole derivatives induced apoptosis in HepG2 cells, showing a significant increase in cells in the G0/G1 phase after treatment with IC50 concentrations .
  • Inflammation Models : Research involving carrageenan-induced edema in mice showed that certain pyrazole compounds exhibited comparable anti-inflammatory effects to established drugs like indomethacin .
  • Molecular Modeling : Computational studies have indicated that the binding interactions of these compounds with target proteins could explain their biological activities, providing insights into their design for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and substitution. For example, halogenated derivatives can be prepared from thiourea precursors through cyclization with phosphorus oxychloride, followed by X-ray crystallographic validation of regiochemistry . Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through oxidation and acylation steps . Researchers should optimize reaction conditions (e.g., solvent-free protocols for pyrazolo-pyrimidine-dione derivatives) to minimize side reactions .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Characterization relies on a combination of analytical techniques:

  • NMR/IR Spectroscopy : To verify functional groups (e.g., methoxy, pyrazole) and substitution patterns .
  • X-ray Crystallography : Critical for resolving regioisomeric ambiguities. For instance, SHELX programs are widely used for small-molecule refinement, with SHELXL enabling high-resolution structural determination .
  • Elemental Analysis : Validates purity and stoichiometry, especially for novel derivatives .

Q. What in vitro biological screening models are applicable for this compound?

  • Methodological Answer : Antitubercular, antimicrobial, and anticancer assays are common. Derivatives are tested against Mycobacterium tuberculosis H37Rv (MIC values) or human cancer cell lines (e.g., CCK1 receptor antagonism studies). Biological activity correlates with substituents; electron-withdrawing groups (e.g., halogens) often enhance potency .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Structural variations (e.g., tautomerism in pyrazole rings) can lead to divergent activity profiles. Using SHELXD/SHELXE for experimental phasing helps identify conformational states. For example, 1-(4-methoxybenzyl)-3-cyclopropyl derivatives showed variable anticancer activity depending on hydrogen-bonding networks observed in crystal structures . Cross-referencing crystallographic data with molecular docking (e.g., CCK1 receptor binding) clarifies structure-activity relationships .

Q. What strategies optimize reaction yields for sterically hindered derivatives?

  • Methodological Answer : Steric effects in aryl-substituted analogs require tailored conditions:

  • Catalytic Systems : Copper(II) phosphonates or tert-butylphosphonic acid improve regioselectivity in pyrazole ligation .
  • Solvent Selection : Methanol or DMF enhances solubility during cyclization steps .
  • Microwave-Assisted Synthesis : Reduces reaction time for heterocyclic intermediates (e.g., triazolo-pyrimidines) .

Q. How do electronic effects of substituents influence the compound’s stability and reactivity?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) stabilize the aromatic system but may reduce electrophilic substitution rates. Comparative studies show that 4-methoxyphenyl derivatives exhibit lower thermal decomposition thresholds (171–270°C) compared to nitro-substituted analogs, as measured by TGA . DFT calculations (Gaussian 03) predict frontier molecular orbitals to guide substituent selection for desired reactivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Lab practices include:

  • PPE : Gloves (nitrile), goggles, and fume hood use during synthesis .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize with sand or vermiculite, followed by 10% acetic acid wash .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:

  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) across multiple replicates .
  • HPLC-Purified Samples : Ensure >95% purity before testing .
  • Meta-Analysis : Compare with structurally related compounds (e.g., pyrazole acyl thioureas) to identify trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.